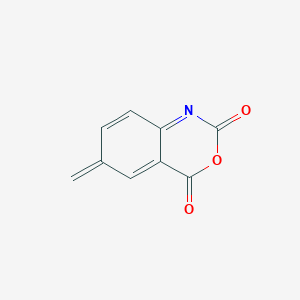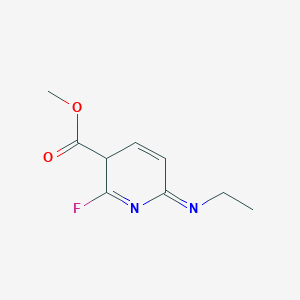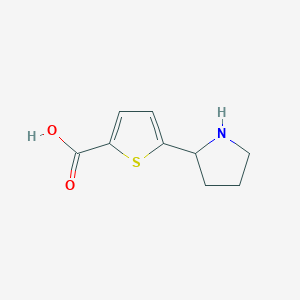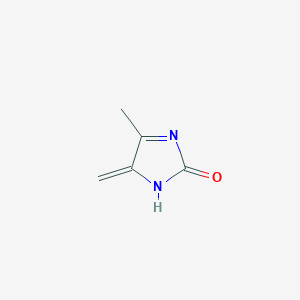![molecular formula C13H9N3 B12358561 11aH-benzimidazolo[1,2-a]benzimidazole](/img/structure/B12358561.png)
11aH-benzimidazolo[1,2-a]benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11aH-Benzimidazolo[1,2-a]benzimidazole is a heterocyclic compound that features a fusion of two benzimidazole rings. This compound is part of the broader class of benzimidazoles, which are known for their diverse biological and pharmacological activities. Benzimidazoles have been extensively studied due to their structural similarity to naturally occurring nucleotides, which allows them to interact effectively with biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11aH-benzimidazolo[1,2-a]benzimidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. This reaction can be catalyzed by various agents, including formic acid, iron powder, and ammonium chloride . Another method involves the use of microwave-assisted synthesis, which significantly reduces reaction time and increases yield .
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. One such method involves the use of a one-pot, multicomponent reaction that combines aryl amines, aldehydes, and azides in the presence of a copper catalyst . This method offers high yields and broad substrate scope, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 11aH-Benzimidazolo[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like iodine or air oxygen.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Iodine, air oxygen.
Reduction: Sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinone derivatives, while substitution reactions can yield various substituted benzimidazole derivatives .
Aplicaciones Científicas De Investigación
11aH-Benzimidazolo[1,2-a]benzimidazole has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 11aH-benzimidazolo[1,2-a]benzimidazole involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . The exact molecular pathways involved can vary depending on the specific biological context.
Comparación Con Compuestos Similares
1H-Benzimidazole: A simpler benzimidazole derivative with similar biological activities.
Pyrido[1,2-a]benzimidazole: Another fused heterocyclic compound with comparable pharmacological properties.
Benzimidazole-Pyrazole Hybrids: Compounds that combine the benzimidazole and pyrazole rings, exhibiting enhanced biological activities.
Uniqueness: 11aH-Benzimidazolo[1,2-a]benzimidazole is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This structure allows for more effective interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C13H9N3 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
11aH-benzimidazolo[1,2-a]benzimidazole |
InChI |
InChI=1S/C13H9N3/c1-3-7-11-9(5-1)14-13-15-10-6-2-4-8-12(10)16(11)13/h1-8,11H |
Clave InChI |
XNJQDIFTLZVOTI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C3N2C4C=CC=CC4=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-{4-[1-(hydroxyimino)ethyl]phenyl}cyclopropanecarboxamide](/img/structure/B12358510.png)

![4-[(1H-1,3-benzodiazol-1-yl)methyl]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B12358524.png)
![4-[(3,4-Dimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B12358532.png)




![6,7a-Dihydroimidazo[4,5-d]pyridazin-7-one](/img/structure/B12358572.png)
![Thieno[2,3-d]pyridazin-4,7-dione](/img/structure/B12358575.png)
